![molecular formula C11H12FN B14797659 5'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14797659.png)
5'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: is a chemical compound characterized by its unique spiro structure, which includes a cyclopropane ring fused to an isoquinoline moiety.
Méthodes De Préparation
The synthesis of 5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate isoquinoline derivative and a cyclopropane precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a fluorinating agent to introduce the fluorine atom.
Cyclization: The key step involves the cyclization of the intermediate to form the spiro structure.
Analyse Des Réactions Chimiques
5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: undergoes several types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield various derivatives.
Cycloaddition Reactions: The spiro structure allows for unique cycloaddition reactions, which can be used to synthesize more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity.
Mécanisme D'action
The mechanism of action of 5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to these targets. The spiro structure allows for unique interactions with enzymes and receptors, potentially leading to significant biological effects .
Comparaison Avec Des Composés Similaires
5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: can be compared with other spiro compounds, such as:
5’-Chloro-7’-fluoro-1’-(fluoromethyl)-1’-methyl-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: This compound has similar structural features but includes additional substituents that may alter its chemical properties.
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spiro cyclopropane structure but are linked to steroidal frameworks, leading to different biological activities.
The uniqueness of 5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] lies in its specific combination of the spiro structure and the fluorine atom, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12FN |
|---|---|
Poids moléculaire |
177.22 g/mol |
Nom IUPAC |
5-fluorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane] |
InChI |
InChI=1S/C11H12FN/c12-9-3-1-2-8-6-13-7-11(4-5-11)10(8)9/h1-3,13H,4-7H2 |
Clé InChI |
YQJZOEUAYVQYFM-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CNCC3=C2C(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate hydrochloride](/img/structure/B14797589.png)
![(6S)-5-tert-Butyl 2-ethyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-b]pyrrole-2,5(2H)-dicarboxylate](/img/structure/B14797594.png)
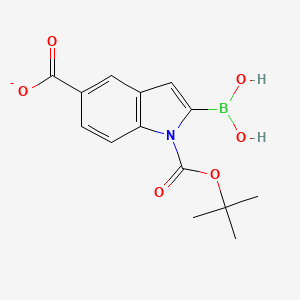
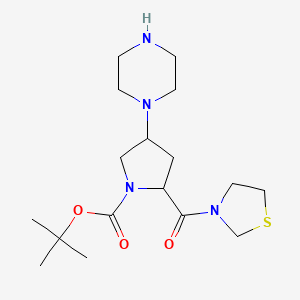

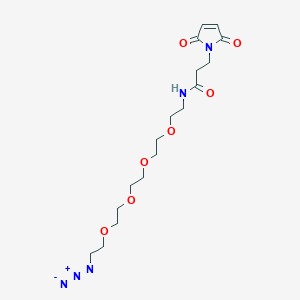
![7-O-tert-butyl 8-O-methyl (5S,8S)-6-oxo-1-oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylate](/img/structure/B14797605.png)
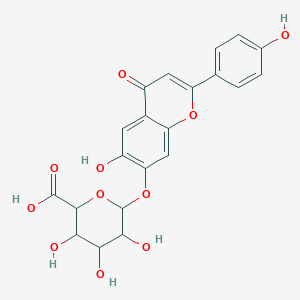
![(2E,4E,6E)-7-[(2R,3R,5R)-3-hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B14797618.png)
![4-Methylphenyl 4-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}amino)-4-oxobutanoate](/img/structure/B14797623.png)

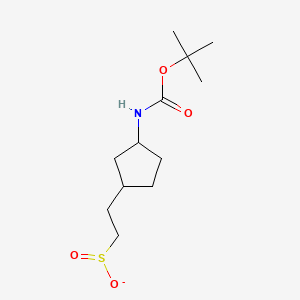
![7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14797632.png)
